1-Butyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Butyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a butyl group at position 1, a cyclopropyl group at position 3, and an aldehyde group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the cyclization of appropriate hydrazones with aldehydes under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by cyclization and oxidation to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 1-Butyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Butyl-3-cyclopropyl-1H-pyrazole-4-methanol.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
1-Butyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Biology: Pyrazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group and a chlorine atom, offering different chemical properties.
1-Ethyl-1H-pyrazole-4-carbaldehyde: Features an ethyl group instead of a butyl group.
Uniqueness: 1-Butyl-3-cyclopropyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a butyl and a cyclopropyl group, which can influence its chemical reactivity and biological activity. The cyclopropyl group introduces ring strain, potentially enhancing the compound’s reactivity in certain chemical transformations .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-butyl-3-cyclopropylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-2-3-6-13-7-10(8-14)11(12-13)9-4-5-9/h7-9H,2-6H2,1H3 |
InChI Key |
GWRARMAFVALNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)C2CC2)C=O |
Origin of Product |
United States |
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